N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
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Overview
Description
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a complex organic compound featuring a blend of aromatic and heterocyclic elements. Known for its versatile chemistry, this compound has applications in various scientific fields, from medicinal chemistry to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide typically involves multi-step processes. A common route includes the construction of the 1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click reaction". This step is followed by acylation and amidation reactions to introduce the piperidine and benzamide functionalities under mild conditions.
Industrial Production Methods: Industrial-scale synthesis may utilize continuous flow reactors to optimize reaction times and yields. This ensures high purity and consistency, vital for the compound's applications in pharmaceuticals and advanced materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form various hydroxyl derivatives.
Reduction: : Can be reduced to its respective amine counterparts.
Substitution: : Aromatic substitution reactions can introduce diverse functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: : Lithium aluminium hydride (LiAlH4) for reductive amination.
Substitution: : Halogens like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products Formed
From Oxidation: : Hydroxylated triazole derivatives.
From Reduction: : Amine derivatives.
From Substitution: : Halogenated aromatic compounds.
Scientific Research Applications
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide serves numerous scientific purposes:
Chemistry: : As a scaffold for the synthesis of new heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor due to its triazole structure.
Medicine: : Explored for antimicrobial and anticancer properties.
Industry: : Utilized in the development of specialty polymers and advanced materials.
Mechanism of Action
The compound's biological effects are primarily mediated through interaction with specific molecular targets such as enzymes or receptors. The triazole moiety typically binds to the active site of enzymes, inhibiting their function and thus exerting biological activity. Piperidine and benzamide groups enhance the compound's overall binding affinity and specificity.
Comparison with Similar Compounds
Compared to other triazole derivatives, N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide stands out due to its unique combination of functional groups. Its ethoxyphenyl and methoxybenzamide moieties confer distinct chemical properties, making it more versatile in various applications.
Similar Compounds
**N-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
**N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
**N-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
Conclusion
This compound is a compound of immense scientific interest. Its intricate structure allows for diverse synthetic modifications and applications in fields ranging from medicinal chemistry to industrial materials.
Properties
IUPAC Name |
N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-3-33-21-10-6-19(7-11-21)29-16-22(26-27-29)24(31)28-14-12-18(13-15-28)25-23(30)17-4-8-20(32-2)9-5-17/h4-11,16,18H,3,12-15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIGHWNRRWSAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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